molecular formula C16H11BrClN3OS2 B2922456 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide CAS No. 393569-12-5

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide

Cat. No.: B2922456
CAS No.: 393569-12-5
M. Wt: 440.76
InChI Key: NCQREEFCEPMARK-UHFFFAOYSA-N
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Description

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a benzylsulfanyl group, a bromine atom, and a chlorine atom attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide typically involves multiple steps. One common method includes the reaction of 5-bromo-2-chlorobenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 5-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or chloroform and may require catalysts or reagents such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the halogens can introduce various functional groups.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.

    Industry: Its chemical stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzylsulfanyl and halogenated benzamide moieties. These interactions can lead to the inhibition of enzyme activity or modulation of signaling pathways, which may account for its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
  • N-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methylbenzamide
  • N-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine

Uniqueness

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide stands out due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-5-bromo-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrClN3OS2/c17-11-6-7-13(18)12(8-11)14(22)19-15-20-21-16(24-15)23-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQREEFCEPMARK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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